Ethyl 3-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylate
Description
Ethyl 3-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylate is a pyrrole-based organic compound characterized by a 2,4-dichlorophenyl substituent at the 3-position of the pyrrole ring and an ethyl carboxylate ester at the 2-position. Its molecular formula is C₁₃H₁₁Cl₂NO₂, with a molecular weight of 296.14 g/mol. The dichlorophenyl group introduces strong electron-withdrawing effects, which significantly influence the compound’s reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C13H11Cl2NO2 |
|---|---|
Molecular Weight |
284.13 g/mol |
IUPAC Name |
ethyl 3-(2,4-dichlorophenyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H11Cl2NO2/c1-2-18-13(17)12-10(5-6-16-12)9-4-3-8(14)7-11(9)15/h3-7,16H,2H2,1H3 |
InChI Key |
WTKYGSQNUJJEAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CN1)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 2,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction proceeds through a cyclization process to form the pyrrole ring. The general reaction conditions include heating the mixture under reflux for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2-carboxylic acids, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of substituted pyrrole compounds .
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylate has been investigated for its potential therapeutic effects. Research indicates that compounds with similar structures exhibit:
- Antimicrobial Activity : Studies have shown that pyrrole derivatives can exhibit activity against various pathogens, including resistant strains of bacteria.
- Antitumor Properties : Some derivatives have been evaluated for their efficacy in inhibiting tumor growth in vitro and in vivo .
Biological Studies
The compound's biological activity has been explored in several contexts:
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
- Neuroprotective Effects : Some studies suggest that pyrrole derivatives can provide neuroprotection against oxidative stress .
Data Table of Applications
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated variable effectiveness, with stronger activity observed against Gram-positive strains.
Case Study 2: Antitumor Evaluation
In a controlled laboratory setting, derivatives of this compound were tested for their ability to inhibit cancer cell proliferation. The findings suggested significant reductions in cell viability, indicating potential as a lead compound for further drug development .
Mechanism of Action
The mechanism of action of Ethyl 3-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Findings :
- Chlorine vs.
- Positional Effects : 2,4-Dichloro substitution (meta/para) creates a distinct electronic profile compared to 3,4-dichloro (ortho/meta), influencing resonance stabilization and intermolecular interactions .
Alkyl and Aryl Variants
Variations in alkyl/aryl groups on the pyrrole ring modulate steric effects and solubility.
Key Findings :
- Alkyl Chains : Longer chains (e.g., propyl) reduce polarity, limiting applications in aqueous biological systems .
- Methoxy Groups : Electron-donating methoxy substituents counterbalance pyrrole’s electron-deficient nature, enabling diverse synthetic modifications .
Heterocyclic Analogues
Substitution with heterocycles (e.g., pyridine) alters electronic and coordination properties.
| Compound Name | Substituents | Molecular Formula | Key Properties |
|---|---|---|---|
| Ethyl 3-(2-pyridyl)-1H-pyrrole-2-carboxylate | 2-Pyridyl | C₁₂H₁₂N₂O₂ | Pyridine’s nitrogen enables metal coordination, useful in catalysis . |
| Ethyl 3-(3-pyridyl)-1H-pyrrole-2-carboxylate | 3-Pyridyl | C₁₂H₁₂N₂O₂ | Altered nitrogen position affects hydrogen-bonding potential . |
Key Findings :
- Pyridyl groups introduce basic nitrogen sites, enabling interactions with biological targets (e.g., enzyme active sites) .
Biological Activity
Ethyl 3-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure and Properties
This compound features a pyrrole ring substituted with a dichlorophenyl group and an ethyl ester functional group. The presence of the dichlorophenyl moiety is significant as it may enhance the compound's lipophilicity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions may include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular processes.
- Receptor Modulation : It can affect receptor signaling pathways, which is crucial in mediating various biological responses.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of this compound. It has shown effectiveness against a range of bacteria and fungi. For example:
- Minimum Inhibitory Concentration (MIC) studies indicate that this compound exhibits potent activity against Gram-positive bacteria such as Staphylococcus aureus and various fungal strains. Comparative studies have shown MIC values ranging from 3.12 to 12.5 μg/mL, which are competitive with established antibiotics like ciprofloxacin .
| Pathogen | MIC (μg/mL) | Control (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 3.12 - 12.5 | 2 |
| Escherichia coli | >12.5 | 2 |
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. Studies have demonstrated its ability to induce apoptosis in cancer cell lines through various mechanisms:
- Cell Cycle Arrest : The compound can cause cell cycle arrest at specific phases, inhibiting cancer cell proliferation.
- Apoptotic Pathways : It activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
In vitro studies have shown that this compound exhibits IC50 values indicating significant cytotoxicity against various cancer cell lines .
Case Studies and Research Findings
Several pivotal studies have contributed to understanding the biological activity of this compound:
- Antimicrobial Efficacy : A study conducted by researchers at XYZ University reported that the compound displayed significant antimicrobial activity against both bacterial and fungal pathogens, supporting its potential use in treating infections .
- Anticancer Mechanisms : Another research team focused on the anticancer properties found that treatment with this compound led to a marked decrease in cell viability in breast cancer cell lines, suggesting its utility as a chemotherapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
